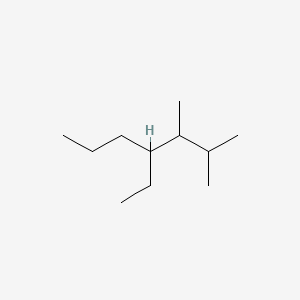

4-Ethyl-2,3-dimethylheptane

Description

BenchChem offers high-quality 4-Ethyl-2,3-dimethylheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-2,3-dimethylheptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61868-22-2 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

4-ethyl-2,3-dimethylheptane |

InChI |

InChI=1S/C11H24/c1-6-8-11(7-2)10(5)9(3)4/h9-11H,6-8H2,1-5H3 |

InChI Key |

CNEPAGDSOHLVRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)C(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-Ethyl-2,3-dimethylheptane

An In-depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive overview of scientifically robust methodologies for the laboratory-scale synthesis of 4-Ethyl-2,3-dimethylheptane (CAS No. 61868-22-2), a branched C11 alkane.[1] While industrial production may favor processes like catalytic cracking or isomerization, this document focuses on precise, high-yield routes suitable for research and development settings where structural integrity is paramount.[1] We will explore two primary, field-proven strategies: the Corey-House synthesis for direct C-C bond coupling and a Grignard reaction-based approach involving the synthesis and subsequent reduction of a tertiary alcohol intermediate. The causality behind experimental choices, detailed step-by-step protocols, and methods for purification and characterization are elucidated to ensure scientific integrity and reproducibility.

Introduction to 4-Ethyl-2,3-dimethylheptane

4-Ethyl-2,3-dimethylheptane is a saturated, branched-chain hydrocarbon with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] Its structure, featuring a heptane backbone with methyl groups at positions 2 and 3, and an ethyl group at position 4, results in specific physical properties, such as a boiling point of approximately 183.2°C.[3] As a branched alkane, it finds applications as a fuel additive to enhance octane ratings and as a solvent in various industrial processes.[1] In a research context, it serves as a non-polar solvent or a reference compound in analytical chemistry. Its synthesis demands precise control over C-C bond formation to avoid isomeric impurities.

Table 1: Physicochemical Properties of 4-Ethyl-2,3-dimethylheptane

| Property | Value | Source |

| CAS Number | 61868-22-2 | [1][4] |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [1] |

| IUPAC Name | 4-ethyl-2,3-dimethylheptane | [2] |

| Boiling Point | 183.2 °C | [3] |

| Canonical SMILES | CCCC(CC)C(C)C(C)C | [1] |

Retrosynthetic Analysis: A Logic-Driven Approach

To devise a logical synthesis, we first deconstruct the target molecule. The structure of 4-Ethyl-2,3-dimethylheptane offers several potential C-C bond disconnections. A strategic analysis prioritizes disconnections that lead to readily available and reactive starting materials.

Caption: Retrosynthetic analysis of 4-Ethyl-2,3-dimethylheptane.

-

Disconnection (a): Breaking the bond between C4 and C5 is a viable strategy for a Corey-House synthesis. This approach involves coupling an organocuprate derived from a butyl group with a larger alkyl halide. This is often a high-yield method for creating unsymmetrical alkanes.[5][6]

-

Disconnection (b): Breaking the bond between the ethyl group and the main chain at C4 points to a Grignard reaction. This route involves the nucleophilic attack of an ethyl Grignard reagent on a suitable ketone (3,4-dimethylhexan-2-one), followed by the removal of the resulting hydroxyl group.[7][8]

Based on this analysis, the Corey-House and Grignard routes offer the most practical and controllable laboratory syntheses.

Synthetic Strategy 1: The Corey-House Synthesis

The Corey-House reaction is a superior method for coupling two different alkyl groups to form an unsymmetrical alkane, offering high yields and avoiding the byproducts common in older methods like the Wurtz reaction.[5][9] The core of this synthesis is the reaction between a lithium dialkylcuprate (a Gilman reagent) and an alkyl halide.[9][10]

Rationale and Mechanism

Our strategy involves the synthesis of a lithium di(sec-butyl)cuprate, which will then act as the nucleophile, attacking a primary alkyl halide, 1-bromo-2-methylpentane. Using a primary alkyl halide is crucial for minimizing elimination side reactions and maximizing the yield of the desired coupling product.[9]

The mechanism proceeds in two main stages:

-

Formation of the Gilman Reagent: An alkyl halide (2-bromobutane) is treated with lithium metal to form an alkyllithium compound. Two equivalents of this are then reacted with copper(I) iodide to generate the lithium dialkylcuprate.[9][10]

-

Coupling Reaction: The Gilman reagent reacts with the second alkyl halide (1-bromo-2-methylpentane), where one of the alkyl groups from the cuprate displaces the halide, forming the new C-C bond.[10]

Caption: Workflow for Corey-House Synthesis.

Detailed Experimental Protocol

Caution: Alkyllithium reagents are pyrophoric and react violently with water. All procedures must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Part A: Preparation of Lithium di(sec-butyl)cuprate

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an Argon atmosphere is charged with lithium metal (2 equivalents).

-

Solvent: Anhydrous diethyl ether is added to the flask.

-

Alkyllithium Formation: A solution of 2-bromobutane (2 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming if necessary and then maintained at a gentle reflux until the lithium is consumed.[10] The solution is then cooled to 0°C.

-

Cuprate Formation: Copper(I) iodide (1 equivalent) is added portion-wise to the cooled sec-butyllithium solution at -78°C (dry ice/acetone bath). The mixture is stirred for 30 minutes to allow for the formation of the Gilman reagent, which often appears as a dark-colored solution.[9]

Part B: Coupling Reaction

-

Addition: A solution of 1-bromo-2-methylpentane (1 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Gilman reagent at -78°C.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed via rotary evaporation. The crude product is then purified by fractional distillation to yield pure 4-Ethyl-2,3-dimethylheptane.[11]

Table 2: Reagent Summary for Corey-House Synthesis

| Reagent | M.W. ( g/mol ) | Equivalents | Moles (for 10g product) | Mass/Volume |

| 4-Ethyl-2,3-dimethylheptane | 156.31 | 1.0 | 0.064 | 10.0 g (Target) |

| 2-Bromobutane | 137.02 | 2.0 | 0.128 | 17.5 g |

| Lithium | 6.94 | 4.0 | 0.256 | 1.78 g |

| Copper(I) Iodide | 190.45 | 1.0 | 0.064 | 12.2 g |

| 1-Bromo-2-methylpentane | 165.07 | 1.0 | 0.064 | 10.6 g |

Synthetic Strategy 2: Grignard Reaction and Reduction

An alternative route involves the construction of a tertiary alcohol intermediate via a Grignard reaction, followed by its reduction to the target alkane. This multi-step process offers excellent control over the carbon skeleton assembly.[8]

Rationale and Mechanism

This synthesis begins with the reaction of ethylmagnesium bromide (a Grignard reagent) with 3,4-dimethylhexan-2-one.[7] The nucleophilic ethyl group attacks the electrophilic carbonyl carbon of the ketone, forming a tertiary alcohol after an acidic workup. The resulting alcohol, 4-ethyl-2,3-dimethylheptan-4-ol, is then reduced to the final alkane. A common method for this is dehydration to an alkene followed by catalytic hydrogenation.

-

Grignard Reagent Formation: Magnesium turnings react with ethyl bromide in anhydrous ether to form ethylmagnesium bromide.[12]

-

Nucleophilic Addition: The Grignard reagent adds to the carbonyl group of 3,4-dimethylhexan-2-one.[8]

-

Dehydration: The tertiary alcohol is treated with a strong acid (e.g., H₂SO₄) and heat to eliminate water, forming a mixture of alkene isomers.

-

Hydrogenation: The alkene mixture is hydrogenated using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere to saturate the double bond, yielding the final product.

Caption: Grignard reaction and reduction workflow.

Detailed Experimental Protocol

Caution: Grignard reagents are highly reactive with protic solvents like water and alcohols. All glassware must be flame-dried, and anhydrous solvents must be used under an inert atmosphere.[12]

Part A: Grignard Reaction

-

Setup: A flame-dried, three-necked flask is fitted with a reflux condenser, dropping funnel, and magnetic stirrer under an Argon atmosphere. Magnesium turnings (1.1 equivalents) are placed in the flask.

-

Initiation: A small amount of a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether is added. The reaction is often initiated by adding a crystal of iodine or gentle warming.[13]

-

Addition: Once the reaction begins (indicated by bubbling and turbidity), the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After addition is complete, the mixture is refluxed for another 30 minutes.

-

Reaction with Ketone: The Grignard solution is cooled to 0°C. A solution of 3,4-dimethylhexan-2-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The mixture is then allowed to warm to room temperature and stirred for 2 hours.

-

Work-up: The reaction is quenched by slowly pouring it over ice, followed by the addition of dilute HCl or saturated NH₄Cl solution. The organic layer is separated, washed, dried, and the solvent is evaporated.

Part B: Dehydration and Hydrogenation

-

Dehydration: The crude tertiary alcohol is mixed with a catalytic amount of concentrated sulfuric acid and heated to induce dehydration. The resulting alkene is collected via distillation.

-

Hydrogenation: The collected alkene is dissolved in ethanol or ethyl acetate in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is flushed with hydrogen gas and maintained at a pressure of 2-3 atm until hydrogen uptake ceases.

-

Purification: The catalyst is removed by filtration through Celite. The solvent is removed by rotary evaporation, and the final product is purified by fractional distillation.

Purification and Characterization

Purification Techniques

Regardless of the synthetic route, the final product will require purification to remove unreacted starting materials and byproducts.

-

Fractional Distillation: As the primary purification method for volatile liquids, this technique separates compounds based on differences in boiling points.[11] Given the 183.2°C boiling point of the target compound, this is highly effective.[3]

-

Urea Adduction: This is a specialized technique to separate linear alkanes from branched isomers. While not directly applicable for purifying our target from other branched isomers, it is a powerful tool if linear alkane contaminants are present.[11]

-

Molecular Sieves: Zeolites with specific pore sizes can be used to selectively adsorb smaller or linear molecules, allowing the larger, branched target molecule to pass through.[11]

Spectroscopic Verification

Confirmation of the structure of 4-Ethyl-2,3-dimethylheptane is achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will be complex but will show characteristic signals for the different methyl, methylene, and methine protons. Integration of these signals will correspond to the 24 protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule's asymmetric structure.

-

Mass Spectrometry: Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 156, with a characteristic fragmentation pattern for a branched alkane.

-

Infrared (IR) Spectroscopy: The IR spectrum will be simple, showing characteristic C-H stretching and bending vibrations for an alkane just below 3000 cm⁻¹.

Conclusion

The synthesis of 4-Ethyl-2,3-dimethylheptane can be effectively achieved in a laboratory setting using established organometallic reactions. The Corey-House synthesis provides a direct and high-yield route for coupling specifically chosen alkyl fragments. The Grignard approach, while longer, is a robust and fundamental method that builds the carbon skeleton through a reliable ketone addition, followed by standard reduction steps. The choice of method will depend on the availability of starting materials, desired scale, and the specific expertise of the research team. Both pathways, when executed with careful attention to anhydrous and inert conditions, provide reliable access to this branched alkane for research and development applications.

References

-

Vedantu. (n.d.). Corey House Reaction: Mechanism, Steps & Applications. Vedantu. [Link]

-

chemeurope.com. (n.d.). Corey-House synthesis. chemeurope.com. [Link]

-

BYJU'S. (2020, June 20). Corey House Reaction. BYJU'S. [Link]

-

Unacademy. (n.d.). A Short On Preparation Of Alkanes By Corey- House Synthesis. Unacademy. [Link]

-

Chemistry LibreTexts. (2014, September 4). 18.13 The Wittig Reaction Forms an Alkene. Chemistry LibreTexts. [Link]

-

BYJU'S. (n.d.). Wittig Reaction. BYJU'S. [Link]

-

Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Chemsrc. (2025, September 22). 4-ethyl-2,3-dimethylheptane | CAS#:61868-22-2. Chemsrc. [Link]

-

PubChem. (n.d.). 4-Ethyl-2,3-dimethylheptane. National Center for Biotechnology Information. [Link]

-

Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

-

Kiper, R. A. (n.d.). 4-ethyl-2,3-dimethylheptane. ChemDB. [Link]

-

Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]

Sources

- 1. Buy 4-Ethyl-2,3-dimethylheptane | 61868-22-2 [smolecule.com]

- 2. 4-Ethyl-2,3-dimethylheptane | C11H24 | CID 53428956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ethyl-2,3-dimethylheptane [chemister.ru]

- 4. 4-ethyl-2,3-dimethylheptane | CAS#:61868-22-2 | Chemsrc [chemsrc.com]

- 5. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 6. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 7. leah4sci.com [leah4sci.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. Corey-House_synthesis [chemeurope.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Grignard reagent - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Ethyl-2,3-dimethylheptane (CAS Number 61868-22-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,3-dimethylheptane is a branched-chain alkane belonging to the undecane (C11H24) isomer group, of which there are 159 structural isomers.[1][2][3] As a saturated hydrocarbon, it is characterized by a seven-carbon heptane backbone with an ethyl substituent at the fourth position and methyl groups at the second and third positions.[4] Like other alkanes, it is a nonpolar molecule with low reactivity, a property that makes it a candidate for various applications where chemical inertness is desired.[5][6] This guide provides a comprehensive technical overview of 4-Ethyl-2,3-dimethylheptane, including its physicochemical properties, synthesis, characterization, and potential applications, with a focus on its relevance to the pharmaceutical sciences.

Physicochemical Properties

The physical and chemical properties of 4-Ethyl-2,3-dimethylheptane are primarily determined by its molecular structure. The branching in its carbon skeleton influences its intermolecular van der Waals forces, which in turn affects its boiling point, melting point, and density.[7][8] Generally, branched alkanes have lower boiling points than their straight-chain counterparts due to a smaller surface area, which reduces the strength of these intermolecular forces.[5][6]

A summary of the key physicochemical properties of 4-Ethyl-2,3-dimethylheptane is presented in the table below. It should be noted that while some experimental data is available, many of the properties for this specific isomer are based on high-quality computational predictions.

| Property | Value | Source |

| Molecular Formula | C11H24 | [4] |

| Molecular Weight | 156.31 g/mol | [4] |

| CAS Number | 61868-22-2 | [4] |

| IUPAC Name | 4-ethyl-2,3-dimethylheptane | [9] |

| Boiling Point | 183.2 °C | [10] |

| Calculated LogP | 4.10480 | [11] |

| Computed XLogP3 | 5.3 | [4] |

Synthesis of 4-Ethyl-2,3-dimethylheptane

Conceptual Synthesis Workflow

A potential retrosynthetic analysis of 4-Ethyl-2,3-dimethylheptane suggests several possible disconnections. One logical approach is the coupling of a secondary alkyl halide with an organocuprate reagent (Gilman reagent), which is known for its efficacy in forming C(sp3)-C(sp3) bonds with high yields and minimal side reactions.

Caption: Conceptual workflow for the synthesis of 4-Ethyl-2,3-dimethylheptane.

Step-by-Step Methodology (Proposed)

-

Preparation of the Organocuprate Reagent:

-

React an appropriate secondary alkyl lithium reagent with copper(I) iodide in a suitable aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), at low temperatures (e.g., -78 °C) to form the lithium di-sec-alkylcuprate.

-

-

Coupling Reaction:

-

Introduce a suitable primary or secondary alkyl halide to the solution containing the organocuprate reagent.

-

Allow the reaction mixture to slowly warm to room temperature and stir for a sufficient period to ensure complete reaction.

-

-

Workup and Purification:

-

Quench the reaction with an aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous salt, such as magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by fractional distillation to obtain pure 4-Ethyl-2,3-dimethylheptane.

-

Spectroscopic Characterization

The identity and purity of 4-Ethyl-2,3-dimethylheptane would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific isomer are not widely published, predicted spectra based on its structure can provide valuable information for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent protons in the molecule. The spectrum would show a series of overlapping multiplets in the upfield region (typically 0.8-1.5 ppm), characteristic of alkyl protons.

-

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the unique carbon atoms in the molecule, offering a clearer picture of the carbon skeleton. The number of signals would correspond to the number of chemically non-equivalent carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is typically simple and dominated by C-H stretching and bending vibrations. Key expected absorptions include:

-

C-H stretching: Strong absorptions in the range of 2850-3000 cm⁻¹.

-

C-H bending: Absorptions around 1450-1470 cm⁻¹ (for CH₂ and CH₃ groups) and 1370-1380 cm⁻¹ (for CH₃ groups).

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.31 g/mol ). The fragmentation pattern would be characteristic of a branched alkane, showing losses of alkyl fragments.

Potential Applications in Research and Drug Development

As a member of the undecane isomer family, 4-Ethyl-2,3-dimethylheptane is a nonpolar, chemically inert liquid.[1] While there is no specific research detailing its use in drug development, its physicochemical properties suggest potential applications as:

-

An Excipient or Solvent: Its nonpolar nature makes it a potential solvent or co-solvent for lipophilic drug substances in formulation development.

-

A Component of Drug Delivery Systems: Branched-chain alkanes can be components of emulsions or microemulsions for the delivery of poorly water-soluble drugs.

-

A Reference Standard: In analytical chemistry, it can serve as a reference standard in gas chromatography for the identification of other hydrocarbons. The Kovats retention index is a method used to standardize retention times in gas chromatography, making them independent of the specific instrument used.[12]

Caption: Logical relationship between properties and potential applications.

Safety and Toxicology

Specific toxicological data for 4-Ethyl-2,3-dimethylheptane is not available. However, safety data for mixtures of C11-C14 isoalkanes can provide a general understanding of its toxicological profile. These mixtures are generally considered to have low acute toxicity. The primary hazard associated with liquid alkanes of this molecular weight is aspiration if swallowed, which can be fatal.[1] Repeated exposure may cause skin dryness or cracking.[1] It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

4-Ethyl-2,3-dimethylheptane is a branched alkane with potential, though largely unexplored, applications in the pharmaceutical sciences. Its well-defined chemical structure and physicochemical properties make it a subject of interest for researchers in organic synthesis and formulation science. While a lack of extensive published data necessitates a reliance on predictive models for some of its characteristics, this guide provides a solid foundation for its synthesis, characterization, and potential utility. Further research into this and other undecane isomers could unveil novel applications in drug delivery and other areas of chemical and pharmaceutical research.

References

Please note that due to the limited availability of specific literature on 4-Ethyl-2,3-dimethylheptane, some references pertain to general properties of alkanes and undecane isomers.

-

Fiveable. Branched Alkanes Definition - Organic Chemistry Key Term. [Link]

-

JoVE. Physical Properties of Alkanes. (2023-04-30). [Link]

-

Lumen Learning. Physical Properties of Alkanes | MCC Organic Chemistry. [Link]

-

Chemistry LibreTexts. Physical Properties of Alkanes. (2023-01-22). [Link]

-

Wikipedia. Alkane. [Link]

-

Chemsrc. 4-ethyl-2,3-dimethylheptane | CAS#:61868-22-2. (2025-09-22). [Link]

-

PubChem. 4-Ethyl-2,3-dimethylheptane. [Link]

-

FooDB. Showing Compound Undecane (FDB004982). (2010-04-08). [Link]

-

Wikiwand. List of isomers of undecane. [Link]

-

chemister.ru. 4-ethyl-2,3-dimethylheptane. [Link]

-

Wikipedia. Kovats retention index. [Link]

-

NIST. Gas Chromatographic Retention Data. [Link]

-

UCLA Division of Physical Sciences. Illustrated Glossary of Organic Chemistry - Undecane. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Showing Compound Undecane (FDB004982) - FooDB [foodb.ca]

- 3. Illustrated Glossary of Organic Chemistry - Undecane [chem.ucla.edu]

- 4. Buy 4-Ethyl-2,3-dimethylheptane | 61868-22-2 [smolecule.com]

- 5. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. Video: Physical Properties of Alkanes [jove.com]

- 9. 4-Ethyl-2,3-dimethylheptane | C11H24 | CID 53428956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-ethyl-2,3-dimethylheptane [chemister.ru]

- 11. 4-ethyl-2,3-dimethylheptane | CAS#:61868-22-2 | Chemsrc [chemsrc.com]

- 12. Kovats retention index - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of C11H24 Isomers

Introduction: The Significance of Isomerism in Undecane

Undecane (C11H24) is an acyclic alkane that, with its 159 structural isomers, serves as an excellent model for understanding the profound impact of molecular architecture on physical properties.[1][2][3][4][5] Alkanes, characterized by their single-bonded carbon and hydrogen atoms, are fundamentally nonpolar and exhibit relatively low reactivity.[6][7] Their intermolecular interactions are dominated by weak van der Waals dispersion forces.[8][9] The magnitude of these forces, and consequently the macroscopic physical properties, is exquisitely sensitive to the molecule's size and shape. For researchers and professionals in fields ranging from materials science to drug development, a deep understanding of how isomerization affects properties like boiling point, melting point, and density is critical for predicting substance behavior, designing separation processes, and formulating effective products.

This guide provides a comprehensive analysis of the physical properties of undecane isomers, details the experimental methodologies for their determination, and explains the causal relationships between molecular structure and observable characteristics.

Structure-Property Relationships: The Impact of Branching and Symmetry

The structural variations among the isomers of undecane lead to significant differences in their physical properties. The two primary structural factors at play are the degree of branching and the overall molecular symmetry.

-

Boiling Point: The boiling point of alkanes is primarily determined by the strength of intermolecular van der Waals forces, which are proportional to the molecule's surface area.[10][11][12] Straight-chain alkanes, like n-undecane, can align closely, maximizing surface area contact and leading to stronger attractions that require more energy to overcome.[11][13] As branching increases, the molecule becomes more compact and spherical, reducing the available surface area for intermolecular contact.[9][11] This weakening of dispersion forces results in a lower boiling point.[8][10][12] Therefore, n-undecane has the highest boiling point among its isomers, and the boiling point generally decreases as the degree of branching increases.

-

Melting Point: The trend for melting points is more complex. While also influenced by intermolecular forces, the efficiency of crystal lattice packing plays a crucial role.[8][10] Highly symmetrical or compact molecules, even if they are highly branched, can often pack more neatly and efficiently into a stable crystal lattice than their linear counterparts.[10] This efficient packing requires more energy to disrupt, leading to a higher melting point. This is why the relationship between branching and melting point is not as straightforward as it is for boiling point.

-

Density: The density of alkane isomers also relates to molecular packing. Generally, more compact, branched isomers can pack more efficiently in the liquid state, leading to slightly higher densities compared to the linear isomer at the same temperature. However, these differences are often subtle.

The following diagram illustrates the fundamental relationship between an isomer's structure and its boiling point.

Caption: Relationship between alkane structure and boiling point.

Quantitative Data Summary for Selected C11H24 Isomers

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) | Refractive Index (n²⁰/D) |

| n-Undecane | 1120-21-4 | 196[1][2][14] | -26[1][2][14] | 0.740[1][14][15] | 1.417[2][3][16] |

| 2-Methyldecane | 6975-98-0 | 189.3[1] | - | 0.737[1] | - |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1[1] | -92.9[1] | 0.742[1] | - |

| 4-Methyldecane | 2847-72-5 | 188.7[1] | - | 0.741[1] | - |

| 5-Methyldecane | 13151-35-4 | 186.1[1] | -57.06 (est.)[1] | 0.742[1] | - |

| 2,3-Dimethylnonane | 2884-06-2 | 186[1] | -57.06 (est.)[1] | 0.7438[1] | - |

Experimental Protocols for Physicochemical Characterization

The determination of the physical properties of C11H24 isomers requires precise and validated experimental techniques. The following protocols describe standard methodologies.

Determination of Boiling Point

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[17] For a pure substance, this temperature remains constant during the phase change.[18]

Methodology (Micro-Reflux or Capillary Method): This method is suitable for small sample volumes.[19]

-

Sample Preparation: Place approximately 0.5 mL of the liquid undecane isomer into a small test tube.

-

Apparatus Setup: Insert a capillary tube, sealed at one end, open-end-down into the test tube. Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).[20]

-

Observation: Heat the apparatus gently. A slow, steady stream of bubbles will emerge from the capillary tube as trapped air and then vapor escape.[19]

-

Boiling Point Determination: Remove the heat source when a rapid and continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[19] This occurs when the external pressure equals the vapor pressure of the liquid.

-

Validation: Repeat the determination to ensure consistency. Record the atmospheric pressure, as boiling point varies with pressure.[17]

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid.[21] Pure crystalline compounds exhibit a sharp melting range (typically 0.5-1.0°C).[22] Impurities depress and broaden the melting range.[21][22]

Methodology (Capillary Method using a Mel-Temp Apparatus):

-

Sample Preparation: Ensure the solid isomer sample is completely dry. Finely powder a small amount of the sample. Tap the open end of a capillary tube into the powder to load a small amount of sample, then drop the tube through a long glass tube to pack the sample into the sealed end to a height of 2-3 mm.[23]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[23][24]

-

Heating: If the approximate melting point is unknown, perform a rapid heating to get a preliminary value.[22][23] For an accurate measurement, heat rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[23]

-

Melting Point Range Determination: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

-

Validation: A sharp melting range is a strong indicator of sample purity. A mixed melting point test, where the sample is mixed with a known standard, can be used for identification.[21]

Determination of Density

Principle: Density is an intrinsic property defined as the mass of a substance per unit volume (ρ = m/V).[25]

Methodology (Pycnometer Method): This method provides high precision for liquid density.

-

Pycnometer Calibration: Thoroughly clean and dry a pycnometer (a glass flask with a precise, known volume). Weigh the empty pycnometer on an analytical balance.

-

Reference Measurement: Fill the pycnometer with deionized water at a specific, constant temperature (e.g., 20°C). Weigh the filled pycnometer. The mass of the water divided by its known density at that temperature gives the precise volume of the pycnometer.[1]

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the liquid undecane isomer at the same specific temperature.[1]

-

Weighing: Weigh the pycnometer containing the sample.[1]

-

Calculation: Subtract the mass of the empty pycnometer to find the mass of the isomer. Divide the mass of the isomer by the calibrated volume of the pycnometer to determine its density.[25][26]

Determination of Refractive Index

Principle: The refractive index (n) of a medium is a dimensionless number that describes how light propagates through it. It is defined as the ratio of the speed of light in a vacuum to the speed of light in the medium.[27] It is a characteristic property dependent on temperature and the wavelength of light.[27][28]

Methodology (Abbe Refractometer):

-

Apparatus Setup: Turn on the refractometer and ensure the light source (typically the sodium D-line, 589 nm) is functional. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Open the prism assembly of the refractometer. Place a few drops of the liquid undecane isomer onto the surface of the lower prism.

-

Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading the Value: Read the refractive index value from the instrument's scale. Simultaneously, record the temperature, as refractive index is temperature-dependent.[27]

-

Validation: The standard notation is nD²⁰, indicating the measurement was taken at 20°C using the sodium D-line.[27] If measured at a different temperature, a correction factor can be applied.

Integrated Experimental Workflow

The characterization of a C11H24 isomer involves a logical sequence of these experimental determinations. The following workflow diagram illustrates a typical process.

Caption: Experimental workflow for isomer characterization.

Conclusion

The physical properties of C11H24 isomers are intricately linked to their molecular structure. The degree of branching and molecular symmetry are the primary determinants of boiling point, melting point, and density by influencing the strength of intermolecular van der Waals forces and the efficiency of crystal lattice packing. A systematic approach using validated experimental protocols, such as those detailed in this guide, is essential for the accurate characterization of these compounds. For professionals in scientific research and development, this foundational knowledge is indispensable for manipulating and utilizing these hydrocarbons in a variety of technical applications.

References

-

Alkane - Wikipedia. [Link]

-

Branching, and Its Affect On Melting and Boiling Points - Master Organic Chemistry. [Link]

-

How does branching in alkanes affect their boiling points? - TutorChase. [Link]

-

3.5: Properties of Alkanes - Chemistry LibreTexts. [Link]

-

What affects the boiling point of an alkane and why? - MyTutor. [Link]

-

An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. [Link]

-

Measuring the Melting Point - Westlab Canada. [Link]

-

Melting point determination - University of Calgary. [Link]

-

Melting point determination - SSERC. [Link]

-

BOILING POINT DETERMINATION - University of Calgary. [Link]

-

Experiment 1: Melting-point Determinations - Athabasca University. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. [Link]

-

Micro-boiling point measurement - University of Calgary. [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. [Link]

-

An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer - ResearchGate. [Link]

-

MEASUREMENT OF DENSITY - University of Missouri–St. Louis. [Link]

-

2: The Density of Liquids and Solids (Experiment) - Chemistry LibreTexts. [Link]

-

Properties of Alkanes | Organic Chemistry Class Notes - Fiveable. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]

-

Experiment 4: Refractive Index - Athabasca University. [Link]

-

Undecane (C11H24) properties - WebQC. [Link]

-

EXPERIMENTAL DETERMINATION OF THE REFRACTIVE INDEX OF A GLASS PRISM - YouTube. [Link]

-

3.3. Properties of alkanes | Organic Chemistry 1: An open textbook - Lumen Learning. [Link]

-

Determining the density of solids and liquids. The Lab Activity - YouTube. [Link]

-

Measuring density | Class experiment - RSC Education. [Link]

-

lab 9:optical materials and dispersion i - University of Arizona. [Link]

-

Undecane - Grokipedia. [Link]

-

6 Properties of Alkanes - Chemistry Review (Video) - Mometrix. [Link]

-

Undecane | C11H24 | CID 14257 - PubChem. [Link]

-

Undecane - Wikipedia. [Link]

-

OC#9 Properties of Alkanes - YouTube. [Link]

-

n-Decane: 124-18-5 Other 74 Isomers - Development Support Document - TCEQ. [Link]

-

Undecane (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai. [Link]

-

Undecane - Simple English Wikipedia, the free encyclopedia. [Link]

-

Chemical Properties of Undecane (CAS 1120-21-4) - Cheméo. [Link]

-

Showing Compound Undecane (FDB004982) - FooDB. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Undecane - Wikipedia [en.wikipedia.org]

- 3. Undecane (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai [nacchemical.com]

- 4. Undecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 5. Showing Compound Undecane (FDB004982) - FooDB [foodb.ca]

- 6. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. 6 Properties of Alkanes - Chemistry Review (Video) [mometrix.com]

- 8. Alkane - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. tutorchase.com [tutorchase.com]

- 12. mytutor.co.uk [mytutor.co.uk]

- 13. fiveable.me [fiveable.me]

- 14. webqc.org [webqc.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Undecane (CAS 1120-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. vernier.com [vernier.com]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. byjus.com [byjus.com]

- 21. athabascau.ca [athabascau.ca]

- 22. sserc.org.uk [sserc.org.uk]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. westlab.com [westlab.com]

- 25. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 26. youtube.com [youtube.com]

- 27. athabascau.ca [athabascau.ca]

- 28. wp.optics.arizona.edu [wp.optics.arizona.edu]

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 4-Ethyl-2,3-dimethylheptane

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Significance of Highly Branched Alkanes

In the vast landscape of organic chemistry, highly branched alkanes represent a class of molecules whose importance is defined by their unique molecular architecture. Unlike their linear counterparts, the introduction of branching dramatically alters their physical and chemical properties, leading to applications ranging from high-octane fuels to specialized lubricants and inert solvents in the pharmaceutical industry.[1] Their compact structures result in lower freezing points, enhanced stability, and specific viscosity characteristics. This guide delves into the core principles of this molecular class using 4-Ethyl-2,3-dimethylheptane as a representative model. We will explore its structural formula, the logic of its nomenclature, plausible synthetic pathways, and modern analytical techniques for its characterization, providing a comprehensive framework for researchers in the field.

4-Ethyl-2,3-dimethylheptane, with a molecular formula of C₁₁H₂₄ and a molecular weight of 156.31 g/mol , serves as an excellent case study for understanding the nuances of stereochemistry and the strategic challenges of targeted organic synthesis.[2][3]

Part 1: Structural Elucidation and Stereochemical Complexity

The foundation of understanding any molecule lies in the unambiguous assignment of its structure. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature system provides a logical framework for deconstructing the name to reveal the precise arrangement of atoms.[4]

Systematic IUPAC Nomenclature Deconstructed

The name 4-Ethyl-2,3-dimethylheptane is systematically derived according to a set of established rules:[5][6][7][8]

-

Identify the Parent Chain: The suffix "-heptane" indicates the longest continuous carbon chain contains seven carbon atoms. This forms the backbone of the molecule.

-

Identify and Locate Substituents:

-

"4-Ethyl-" : An ethyl group (-CH₂CH₃) is attached to the fourth carbon of the heptane chain.

-

"2,3-dimethyl-" : Two methyl groups (-CH₃) are present. The prefix "di-" signifies two identical groups, and the locants "2,3-" specify that one methyl group is on the second carbon and the other is on the third carbon.

-

-

Numbering the Chain: The chain is numbered from the end that gives the substituents the lowest possible set of locants. In this case, numbering from right to left (as depicted below) yields locants (2, 3, 4), which is preferred over numbering from the other direction (which would yield 4, 5, 6).

Structural Representations

Different formulas are used to convey structural information with varying levels of detail.

-

Condensed Structural Formula: A text-based representation showing the atom connectivity.[9] (CH₃)₂CHCH(CH₃)CH(CH₂CH₃)CH₂CH₂CH₃

-

Skeletal (Line-Angle) Formula: The most common representation in organic chemistry, where vertices and line ends represent carbon atoms, and hydrogen atoms are implied.

Diagram 1: Skeletal Structure of 4-Ethyl-2,3-dimethylheptane

Caption: Skeletal structure with numbered parent chain.

Stereoisomerism: A Deeper Look

A critical aspect for drug development professionals is the presence of chiral centers. 4-Ethyl-2,3-dimethylheptane possesses two stereogenic centers at carbons C3 and C4.

-

C3: Bonded to H, CH₃, an isopropyl group, and the rest of the chain.

-

C4: Bonded to H, an ethyl group, a sec-butyl group, and the rest of the chain.

The presence of 'n' chiral centers can lead to a maximum of 2ⁿ stereoisomers. For this molecule (n=2), there is a possibility of 2² = 4 stereoisomers. These exist as two pairs of enantiomers, which are diastereomers of each other. The specific spatial orientation (R/S configuration) at each center dictates the molecule's three-dimensional shape, which can profoundly impact its biological activity and physical properties.

Part 2: Physicochemical Properties and Structural Causality

The branched nature of 4-Ethyl-2,3-dimethylheptane directly influences its bulk physical properties when compared to its linear isomer, n-undecane (C₁₁H₂₄).

| Property | 4-Ethyl-2,3-dimethylheptane | n-Undecane (Linear Isomer) |

| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol [2][3] | 156.31 g/mol |

| Boiling Point | 183.2 °C[9] | 196 °C |

| CAS Number | 61868-22-2[2][3] | 1120-21-4 |

Expertise & Experience Insights: The lower boiling point of the branched isomer is a direct consequence of its more compact, quasi-spherical shape. This shape reduces the effective surface area available for intermolecular van der Waals forces compared to the elongated, linear n-undecane molecule. Weaker intermolecular forces require less thermal energy to overcome, hence the lower boiling point. This principle is fundamental in designing solvents and lubricants with specific volatility profiles.

Part 3: Synthesis Strategies for Highly Branched Alkanes

While industrial production relies on refining processes like alkylation and isomerization to create mixtures of branched alkanes, laboratory synthesis demands precise, high-yield methods to obtain a single, pure compound.[1] A robust and illustrative method for constructing such a molecule is through a Grignard reaction, followed by dehydration and hydrogenation.[10]

Retrosynthetic Analysis

A logical approach to designing the synthesis is to work backward from the target molecule. The C-C bonds in 4-Ethyl-2,3-dimethylheptane can be disconnected in several ways. A practical disconnection is at the C4-C5 bond, suggesting a Grignard reaction between a ketone and an organomagnesium halide.

Experimental Protocol: A Plausible Grignard-Based Synthesis

This protocol describes a self-validating system where the successful formation of the product in each step is a prerequisite for the next.

Step 1: Synthesis of Tertiary Alcohol via Grignard Reaction The reaction of 2,3-dimethyl-4-heptanone with ethylmagnesium bromide will form the carbon skeleton of the target molecule as a tertiary alcohol.

-

Reagents: 2,3-dimethyl-4-heptanone, Ethylmagnesium Bromide (in THF), anhydrous Diethyl Ether, saturated NH₄Cl solution.

-

Methodology:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 2,3-dimethyl-4-heptanone in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add ethylmagnesium bromide solution dropwise via an addition funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours to ensure the reaction goes to completion.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

Step 2: Dehydration of the Tertiary Alcohol The synthesized alcohol is dehydrated to a mixture of alkenes using a strong acid catalyst.

-

Reagents: Crude tertiary alcohol from Step 1, concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄).

-

Methodology:

-

Place the crude alcohol in a round-bottom flask equipped with a distillation apparatus.

-

Add a catalytic amount of concentrated H₂SO₄.

-

Heat the mixture gently. The resulting alkenes, having lower boiling points than the alcohol, will distill off as they are formed.

-

Collect the distillate, wash with sodium bicarbonate solution to neutralize any acid, then with water, and dry over anhydrous CaCl₂.

-

Step 3: Catalytic Hydrogenation of the Alkene Mixture The final step is the saturation of the carbon-carbon double bonds to yield the target alkane.

-

Reagents: Alkene mixture from Step 2, Palladium on Carbon (10% Pd/C), Ethanol (or Ethyl Acetate), Hydrogen gas (H₂).

-

Methodology:

-

Dissolve the alkene mixture in ethanol in a suitable hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction progress by observing hydrogen uptake or by GC analysis.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Remove the solvent under reduced pressure. The remaining liquid is the crude 4-Ethyl-2,3-dimethylheptane, which can be further purified by fractional distillation.

-

Diagram 2: Synthetic Workflow

Caption: Workflow for the laboratory synthesis of the target alkane.

Part 4: Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing volatile compounds like alkanes.

-

GC: Provides a retention time characteristic of the compound and indicates its purity. The presence of multiple peaks would suggest impurities or an incomplete reaction.

-

MS: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern, characterized by the loss of alkyl fragments, would be consistent with a highly branched structure. Common fragments would include the loss of methyl (M-15), ethyl (M-29), and other larger alkyl radicals.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Due to the two chiral centers, diastereomers will likely be present, complicating the spectrum. For a single stereoisomer, one would expect 11 distinct signals corresponding to the 11 carbon atoms, assuming no accidental magnetic equivalence.

-

¹H NMR: The proton NMR spectrum would be highly complex and exhibit significant signal overlap in the aliphatic region (typically 0.8-1.7 ppm). The diastereotopic nature of many protons would lead to complex splitting patterns, making a full assignment challenging without advanced 2D NMR techniques (e.g., COSY, HSQC). However, the integration of the signal would correspond to 24 protons.

-

Part 5: Applications and Industrial Relevance

The unique properties of 4-Ethyl-2,3-dimethylheptane and similar molecules make them valuable in several fields.

-

Fuel Additives: The highly branched structure increases the octane number of gasoline, promoting smoother combustion and preventing engine knocking.[2]

-

Solvents: Its chemical inertness and specific boiling point make it a suitable non-polar solvent for various industrial processes.[2]

-

Chemical Intermediates: It can serve as a starting material for synthesizing other functionalized organic compounds.[2]

-

Drug Development Context: In pharmaceutical formulations, highly pure branched alkanes can be used as non-reactive components in ointments and creams or as biocompatible lubricants for medical devices where inertness and specific viscosity are required.

Conclusion

4-Ethyl-2,3-dimethylheptane is more than just a C₁₁H₂₄ isomer; it is a model for understanding the fundamental principles of organic chemistry. Its structure dictates its properties, its synthesis requires strategic planning, and its characterization employs a suite of modern analytical tools. For researchers and scientists, a thorough grasp of these concepts—from the logic of IUPAC nomenclature to the intricacies of stereochemistry and the practicalities of synthesis—is essential for the innovation and development of new chemical entities and materials.

References

-

Nomenclature of Alkanes | MCC Organic Chemistry. Lumen Learning. [Link]

-

IUPAC Nomenclature of Alkanes, Alkenes and Alkynes. BYJU'S. [Link]

-

Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry | Oxford Academic. [Link]

-

2.2: Nomenclature of Alkanes. Chemistry LibreTexts. [Link]

-

Mechanics for branched-chain alkane production. ResearchGate. [Link]

-

2.2 Nomenclature of Alkanes – Organic Chemistry I. KPU Pressbooks. [Link]

-

Naming Alkanes. ChemTalk. [Link]

-

4-ethyl-2,3-dimethylheptane. Chemdb. [Link]

-

Draw the condensed structural formula for 4-ethyl-2,3-dimethylheptane. Study.com. [Link]

-

Synthesis of highly-branched alkanes for renewable gasoline. Request PDF. [Link]

-

Synthesis of H-branch alkanes. PEARL. [Link]

-

4-Ethyl-2,3-dimethylheptane | C11H24. PubChem. [Link]

-

4-ethyl-2,3-dimethylheptane | CAS#:61868-22-2. Chemsrc. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 4-Ethyl-2,3-dimethylheptane | 61868-22-2 [smolecule.com]

- 3. 4-Ethyl-2,3-dimethylheptane | C11H24 | CID 53428956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naming Alkanes | ChemTalk % [chemistrytalk.org]

- 5. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 9. 4-ethyl-2,3-dimethylheptane [chemister.ru]

- 10. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

An In-depth Technical Guide to the Stereoisomers of 4-Ethyl-2,3-dimethylheptane

Abstract

This technical guide provides a comprehensive exploration of the stereoisomerism of 4-ethyl-2,3-dimethylheptane, a saturated hydrocarbon with multiple chiral centers. The document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of stereochemical principles and analytical methodologies for non-functionalized chiral alkanes. This guide details the theoretical basis of the stereoisomers, including the assignment of absolute configurations using the Cahn-Ingold-Prelog (CIP) priority system. Furthermore, it presents field-proven, step-by-step protocols for the analytical separation and characterization of these stereoisomers using chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents. The causality behind experimental choices is explained to provide practical insights for laboratory application.

Introduction to the Stereochemistry of 4-Ethyl-2,3-dimethylheptane

4-Ethyl-2,3-dimethylheptane is an acyclic, branched alkane with the molecular formula C₁₁H₂₄. Its structure contains two stereogenic centers, giving rise to a set of stereoisomers. The unambiguous identification and separation of these isomers are crucial in fields such as petrochemistry and the synthesis of chiral materials, where stereochemistry can influence physical properties and chemical reactivity.

Identification of Chiral Centers

A chiral center is a carbon atom bonded to four different substituent groups. In the structure of 4-ethyl-2,3-dimethylheptane, carbons at positions 3 and 4 are chiral centers.

-

Carbon-3 (C3): is bonded to a hydrogen atom, a methyl group (-CH₃), an isopropyl group (-CH(CH₃)₂), and a (1-ethyl)butyl group.

-

Carbon-4 (C4): is bonded to a hydrogen atom, an ethyl group (-CH₂CH₃), a sec-butyl group, and a propyl group (-CH₂CH₂CH₃).

The presence of two chiral centers means that there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System

The absolute configuration of each chiral center is assigned as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog (CIP) priority rules.[1][2]

1.2.1 CIP Priority Rules[3]

-

Atomic Number: Priority is assigned to the atoms directly attached to the chiral center based on their atomic number. Higher atomic numbers receive higher priority.

-

First Point of Difference: If there is a tie in atomic number, we move to the next atoms along the chains until a point of difference is found.

-

Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.

1.2.2 Application to 4-Ethyl-2,3-dimethylheptane

Priorities at C3:

-

-CH(CH(CH₃)CH₂CH₂CH₃)(CH₂CH₃) (highest priority)

-

-CH(CH₃)₂

-

-CH₃

-

-H (lowest priority)

Priorities at C4:

-

-CH(CH(CH₃)₂)(CH₃)

-

-CH₂CH₂CH₃

-

-CH₂CH₃

-

-H

Based on these priorities, the four stereoisomers are:

-

(3R,4R)-4-ethyl-2,3-dimethylheptane

-

(3S,4S)-4-ethyl-2,3-dimethylheptane

-

(3R,4S)-4-ethyl-2,3-dimethylheptane

-

(3S,4R)-4-ethyl-2,3-dimethylheptane

Stereoisomeric Relationships

The relationships between these four isomers are summarized in the table below and visualized in Figure 1.

| Isomer 1 | Isomer 2 | Relationship |

| (3R,4R) | (3S,4S) | Enantiomers |

| (3R,4S) | (3S,4R) | Enantiomers |

| (3R,4R) | (3R,4S) | Diastereomers |

| (3R,4R) | (3S,4R) | Diastereomers |

| (3S,4S) | (3R,4S) | Diastereomers |

| (3S,4S) | (3S,4R) | Diastereomers |

Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images of each other.[4]

Analytical Separation by Chiral Gas Chromatography (GC)

Due to the volatility of branched alkanes, chiral gas chromatography is the most effective method for their enantioseparation.[5] The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Principle of Chiral GC Separation

For non-polar analytes like alkanes, the primary mechanism of chiral recognition involves inclusion complexation and van der Waals forces.[6] Cyclodextrin-based CSPs are particularly effective as their toroidal structure provides a chiral cavity into which the alkane enantiomers can fit with slightly different affinities.[7]

Experimental Protocol: Chiral GC-FID

This protocol outlines a robust method for the separation of the stereoisomers of 4-ethyl-2,3-dimethylheptane.

1. Sample Preparation:

-

Prepare a stock solution of the 4-ethyl-2,3-dimethylheptane isomer mixture at 1000 µg/mL in hexane.

-

Create a working standard by diluting the stock solution to 10-50 µg/mL in hexane.

2. GC-FID Instrumentation and Conditions:

| Parameter | Setting | Justification |

| GC System | Agilent 8890 or equivalent with Flame Ionization Detector (FID) | Standard, robust system for hydrocarbon analysis. |

| Chiral Column | Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar β-cyclodextrin phase | Proven selectivity for a wide range of chiral compounds, including alkanes.[8] |

| Carrier Gas | Hydrogen or Helium | Hydrogen provides higher efficiency and allows for faster analysis.[9] |

| Linear Velocity | 80 cm/sec for H₂; 40 cm/sec for He | Optimal for resolution on this type of column.[8] |

| Injection Volume | 1 µL | |

| Injector Temp. | 220 °C | |

| Detector Temp. | 250 °C | |

| Oven Program | 40 °C (hold 2 min), ramp at 2 °C/min to 180 °C (hold 5 min) | A slow temperature ramp is crucial for enhancing selectivity and resolving closely eluting stereoisomers.[9] |

3. Data Analysis:

-

Integrate the peak areas for each of the four separated stereoisomers.

-

The enantiomeric excess (% ee) for each pair of enantiomers can be calculated using the formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Workflow for Chiral GC Analysis

Stereoisomer Characterization by NMR Spectroscopy

While NMR spectroscopy in an achiral solvent cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) can induce diastereomeric interactions, leading to separate signals for each enantiomer.[10]

Principle of Chiral NMR Analysis

Chiral Lanthanide Shift Reagents (CLSRs), such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic complexes that can coordinate with Lewis basic sites on a substrate.[11] Although alkanes lack strong Lewis basic sites, weak interactions can still occur, leading to the formation of transient diastereomeric complexes. These complexes have different magnetic environments, resulting in chemical shift non-equivalence for the corresponding nuclei of the two enantiomers.[12]

Experimental Protocol: ¹H NMR with a Chiral Lanthanide Shift Reagent

This protocol is designed to determine the enantiomeric excess of a purified pair of 4-ethyl-2,3-dimethylheptane enantiomers.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified enantiomeric mixture into a clean, dry NMR tube.

-

Add 0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Acquire a reference ¹H NMR spectrum of the substrate alone.

2. Titration with Chiral Lanthanide Shift Reagent:

-

Prepare a stock solution of Eu(hfc)₃ in the same deuterated solvent.

-

Add small, incremental amounts of the Eu(hfc)₃ stock solution to the NMR tube containing the analyte.

-

Acquire a ¹H NMR spectrum after each addition. Monitor the spectrum for the separation of one or more proton signals into two distinct resonances, corresponding to the two enantiomers.

-

Continue adding the shift reagent until optimal separation is achieved without excessive peak broadening. A typical molar ratio of CLSR to substrate is in the range of 0.1 to 0.5.

3. NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Solvent: CDCl₃ or C₆D₆ (anhydrous).

-

Temperature: 298 K.

4. Data Analysis:

-

Identify a well-resolved pair of signals corresponding to the two enantiomers.

-

Carefully integrate the areas of these two signals.

-

Calculate the enantiomeric excess (% ee) using the integrated areas.

Workflow for NMR Analysis with CLSR

Conclusion

The stereochemical complexity of 4-ethyl-2,3-dimethylheptane, arising from its two chiral centers, necessitates advanced analytical techniques for the separation and characterization of its four stereoisomers. This guide has detailed the theoretical underpinnings of its stereoisomerism, including the systematic assignment of absolute configurations via the CIP rules. Furthermore, it has provided validated, step-by-step protocols for the practical analysis of these non-polar chiral molecules. Chiral gas chromatography with cyclodextrin-based stationary phases offers a powerful method for baseline separation, while NMR spectroscopy in the presence of chiral lanthanide shift reagents serves as an effective tool for determining enantiomeric purity. The methodologies and insights presented herein are designed to equip researchers in drug development and other scientific fields with the knowledge to confidently tackle the challenges of stereoisomer analysis.

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

Chemistry Steps. (n.d.). How to Determine the R and S Configuration. [Link]

-

Saskoer.ca. (n.d.). 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry. [Link]

-

IUPAC. (1976). Rules for the Nomenclature of Organic Chemistry Section E: Stereochemistry. Pure & App!. Chem., Vol. 45, pp. 11—30. [Link]

-

Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. [Link]

-

AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

-

PubChem. (n.d.). 4-Ethyl-2,3-dimethylheptane. [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

LCGC International. (n.d.). The State of the Art in Chiral Capillary Gas Chromatography. [Link]

-

Chemistry Steps. (n.d.). How to Determine the R and S Configuration. [Link]

-

Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]

-

ScienceDirect. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. [Link]

-

ACS Publications. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. [Link]

-

Chemistry Notes. (2020). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. [Link]

-

MIT OpenCourseWare. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. [Link]

-

Journal of Lipid Research. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. [Link]

-

YouTube. (2020). 5.2 How to Assign R and S Configuration. [Link]

-

YouTube. (2021). Stereochemistry - R S Configuration & Fischer Projections. [Link]

-

ChemSrc. (n.d.). 4-ethyl-2,3-dimethylheptane. [Link]

-

ResearchGate. (n.d.). Separation of stereoisomers by gas chromatography. [Link]

-

ACS Publications. (2011). Chiral Metal–Organic Frameworks for High-Resolution Gas Chromatographic Separations. [Link]

-

Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry [saskoer.ca]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.iupac.org [publications.iupac.org]

- 6. Absolute Configuration of Aliphatic Hydrocarbon Enantiomers Identified by Gas Chromatography: Theorized Application for Isoprenoid Alkanes and the Search of Molecular Biosignatures on Mars [mdpi.com]

- 7. azom.com [azom.com]

- 8. gcms.cz [gcms.cz]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Conformational analysis of branched alkanes

An In-Depth Technical Guide to the Conformational Analysis of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. For flexible molecules like alkanes, this structure is not static but exists as an ensemble of interconverting spatial arrangements known as conformations. Conformational analysis—the study of these different arrangements and their relative energies—is a cornerstone of modern chemistry. This guide provides an in-depth exploration of the conformational analysis of branched alkanes. While seemingly simple, the introduction of branching creates significant steric complexity, profoundly influencing the molecule's preferred shape and, by extension, its physical properties and biological interactions. Understanding these preferences is paramount in fields like drug development, where the specific conformation of a drug molecule (the bioactive conformation) dictates its ability to bind to a biological target.[1] This document details the fundamental energetic principles governing alkane conformations, examines the unique challenges posed by branched structures, and presents robust experimental and computational workflows for their analysis.

Introduction: The Significance of Molecular Shape

At its core, conformational analysis is the exploration of the various shapes a molecule can adopt through the rotation of its single bonds.[2] These different arrangements, or conformers, are not true isomers as they can interconvert rapidly without breaking any bonds.[3][4] However, they are not all energetically equal. The subtle interplay of repulsive and attractive forces dictates that a molecule will spend most of its time in lower-energy, more stable conformations.

Why is this critical for drug development? The efficacy of a drug is predicated on its ability to interact with a specific biological target, such as an enzyme or receptor. This interaction is highly dependent on the three-dimensional shape of the drug molecule. The specific shape that binds to the target is known as the bioactive conformation .[1] Identifying this conformation is a pivotal step in drug design, guiding the optimization of a lead compound to enhance its binding affinity and selectivity.[1][5] Alkyl chains, both linear and branched, are ubiquitous structural motifs in pharmaceutical agents. Their conformation determines the spatial orientation of other critical functional groups, directly impacting the drug-target interaction. An analysis of pharmaceutically relevant protein-ligand complexes has confirmed that ligands rarely bind in their absolute lowest calculated energy conformation, but understanding the accessible low-energy states is crucial.[6]

Branched alkanes introduce a higher degree of complexity compared to their linear counterparts. The presence of tertiary or quaternary carbons leads to increased steric crowding, creating more pronounced energy differences between conformers and higher barriers to rotation.[7][8] This guide will dissect the forces at play and provide the methodologies to confidently navigate this complex conformational landscape.

Fundamental Principles: The Energetics of Strain

The relative stability of any given conformer is determined by the sum of the energetic penalties, or "strain," within its structure. For alkanes, these can be categorized into two primary types.

-

Torsional Strain (Eclipsing Strain): This arises from the repulsion between the electron clouds of bonds on adjacent carbon atoms.[9][10] This strain is maximized when bonds are aligned, or "eclipsed," and minimized when they are staggered.[4][11] In ethane, for example, the eclipsed conformation is about 3 kcal/mol (12 kJ/mol) less stable than the staggered conformation due to this effect.[4][7][11]

-

Steric Strain (van der Waals Strain): This is the repulsive interaction that occurs when non-bonded atoms or groups are forced closer together than their van der Waals radii allow.[12][13][14] While torsional strain is about bond-on-bond repulsion, steric strain is about atom-on-atom repulsion.[9][13] This type of strain is negligible in ethane but becomes critically important in substituted and branched alkanes.

These two forces are not mutually exclusive and often operate in concert to determine the overall energy of a conformation.

Key Conformations: Anti and Gauche

The analysis of n-butane provides the foundational language for discussing the conformations of all larger alkanes. Focusing on rotation around the central C2-C3 bond reveals two distinct types of staggered (low-energy) conformations and two types of eclipsed (high-energy) conformations.[15]

-

Anti Conformation: This is the most stable staggered conformer, where the two bulky methyl groups are positioned 180° apart, minimizing steric strain.[4][15]

-

Gauche Conformation: This is a staggered conformer where the methyl groups are 60° apart.[4][15] While it has no torsional strain, the proximity of the methyl groups introduces steric strain, making it about 0.9 kcal/mol (3.8 kJ/mol) less stable than the anti conformation.[3][16]

The energy difference between the most and least stable conformations is known as the barrier to rotation.[3]

Conformational Analysis of Representative Branched Alkanes

Branching significantly complicates the potential energy surface by introducing more, and often larger, steric interactions.

Case Study 1: n-Butane

Butane is the archetypal molecule for understanding the interplay between torsional and steric strain. Its potential energy diagram, generated by rotating around the C2-C3 bond, is a fundamental concept in stereochemistry.

Caption: Potential energy surface for rotation around the C2-C3 bond of n-butane.

The diagram clearly shows that the two lowest energy conformations are the staggered anti and gauche forms. The highest energy conformation is the fully eclipsed (syn) form, where the two large methyl groups eclipse each other, creating maximum torsional and steric strain.[15][16]

Case Study 2: 2-Methylbutane (Isopentane)

Analyzing rotation around the C2-C3 bond in 2-methylbutane reveals greater complexity. The front carbon (C2) is now attached to two methyl groups and a hydrogen, while the back carbon (C3) is part of an ethyl group. This asymmetry means that the energy peaks and valleys are no longer symmetrical as they were in butane.

The most stable conformation is one that places the largest groups (methyl on C2 and methyl of the ethyl group on C3) in an anti-periplanar arrangement. The least stable conformations arise when the two largest groups are eclipsed.[8] A full analysis requires considering multiple staggered and eclipsed forms, each with a unique energy level determined by the sum of several gauche and eclipsing interactions.[8]

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is required for a comprehensive conformational analysis.

Experimental Techniques: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for studying the conformation of molecules in solution.[17][18] Since conformational interconversion is typically fast on the NMR timescale, the observed spectra are a population-weighted average of all contributing conformers.

Vicinal Coupling Constants (³J) and the Karplus Equation: The Karplus equation describes an empirical relationship between the three-bond coupling constant (³J) between two protons and the dihedral angle (Φ) that separates them.[19][20]

-

General Form: J(Φ) = A cos²(Φ) + B cos(Φ) + C

-

Principle: The magnitude of the coupling is largest when the protons are anti-periplanar (Φ = 180°, J ≈ 10-14 Hz) or syn-periplanar (Φ = 0°, J ≈ 8-10 Hz) and smallest when they are orthogonal (Φ = 90°, J ≈ 0-2 Hz).

-

Application: By measuring the ³JHH values from a ¹H NMR spectrum, one can estimate the dihedral angles and thus deduce the predominant conformation of the molecule in solution.[21]

Nuclear Overhauser Effect (NOE): NOE is a through-space phenomenon that relies on the dipolar coupling between nuclei. An NOE is observed between two protons if they are close in space (typically < 5 Å), regardless of the number of bonds separating them. This makes it an invaluable tool for confirming conformational arrangements, such as the spatial proximity of two methyl groups in a gauche conformation.[22]

Computational Chemistry Methods

Computational modeling provides a framework for exploring the entire conformational potential energy surface and calculating the relative energies of different conformers.[23][24]

Molecular Mechanics (MM): MM methods use classical physics to calculate the energy of a molecule.[25] The molecule is treated as a collection of balls (atoms) connected by springs (bonds). The energy is calculated using a "force field," which is a set of parameters that describe the energy cost of stretching bonds, bending angles, and rotating torsions, as well as van der Waals and electrostatic interactions.[25][26]

-

Advantage: Computationally very fast, making it ideal for scanning the vast conformational space of a flexible molecule to identify a large number of potential low-energy conformers.[24][26]

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT) or ab initio methods, solve the Schrödinger equation to calculate the electronic structure and energy of a molecule.[27]

-

Advantage: Much more accurate than MM, providing reliable relative energies between different conformers.[24][28]

-

Disadvantage: Computationally expensive, making them unsuitable for initial broad conformational searches but perfect for refining the energies of a smaller set of candidate conformers identified by MM.

Practical Workflows & Protocols

A robust conformational analysis integrates both computational and experimental approaches.

Protocol 1: Computational Conformational Search Workflow